molecular formula C15H18N6O B12173908 N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B12173908
M. Wt: 298.34 g/mol
InChI Key: VAJWLHNRVUBCFM-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both pyrazole and triazolopyridine moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine derivative.

    Construction of the triazolopyridine ring: Using a cyclization reaction involving a pyridine derivative and an azide.

    Coupling of the two heterocycles: Through a condensation reaction with a butanoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or triazolopyridine rings.

    Reduction: Reduction reactions could target the amide group or the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

“N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” could have a wide range of applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving heterocyclic compounds.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrazole and triazolopyridine rings might bind to specific sites on proteins or DNA, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(pyridin-3-yl)butanamide
  • N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(1,2,3-triazol-4-yl)butanamide

Uniqueness

The presence of both pyrazole and triazolopyridine rings in “N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” may confer unique biological activities and chemical reactivity compared to similar compounds with only one type of heterocyclic ring.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C15H18N6O/c1-11-10-12(19-20(11)2)16-15(22)8-5-7-14-18-17-13-6-3-4-9-21(13)14/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,19,22)

InChI Key

VAJWLHNRVUBCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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